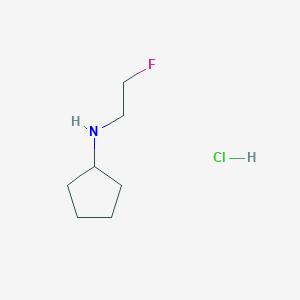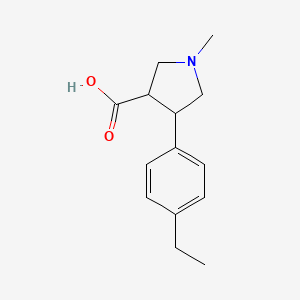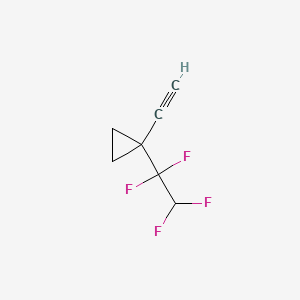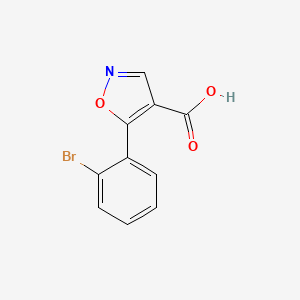
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone: is an organic compound with the molecular formula C7H11ClO3 It is a chlorinated ethanone derivative featuring a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted ethanone derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds:
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4-methylamine: Features an amine group, resulting in different chemical properties and uses.
Uniqueness: 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the presence of both a chlorine atom and a dioxolane ring, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C7H11ClO3 |
|---|---|
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3 |
Clave InChI |
HONHOFHLFOJBNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
